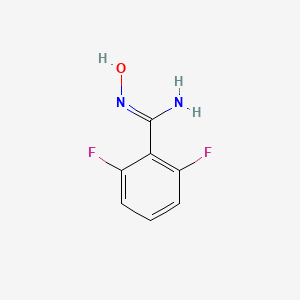

2,6-Difluoro-N-hydroxy-benzamidine

Description

Contextualization of N-Hydroxybenzamidines as Versatile Chemical Scaffolds

N-Hydroxybenzamidines, also known as benzamidoximes, represent a class of organic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Structurally, they are characterized by a benzene (B151609) ring connected to a carboximidamide group where the nitrogen of the imine is substituted with a hydroxyl group (-N-OH). This unique arrangement of atoms confers upon them a versatile chemical nature, allowing them to serve as valuable scaffolds in the design of more complex molecules.

One of the key roles of N-hydroxybenzamidines is their function as prodrugs for amidine-containing compounds. turkjps.org Amidines are a class of organic compounds featuring a C(=N)N< moiety and are known to interact with biological targets like DNA. turkjps.org However, their cationic charge at physiological pH can limit their oral bioavailability. turkjps.org By converting the amidine to its N-hydroxy (amidoxime) form, the polarity and physicochemical properties are altered, which can potentially improve absorption. In the body, the N-hydroxybenzamidine can then be metabolically reduced to the active amidine derivative. turkjps.org This prodrug strategy is a critical tool for overcoming pharmacokinetic challenges in drug development. turkjps.org

Beyond their use as prodrugs, the N-hydroxybenzamidine framework itself is a versatile building block. The presence of multiple functional groups—the aromatic ring, the C=N double bond, and the N-hydroxy group—provides several points for chemical modification, enabling the creation of diverse molecular libraries for screening against various biological targets. These compounds and their derivatives are explored for a range of potential pharmacological activities, underscoring their importance as a privileged scaffold in medicinal chemistry research. turkjps.orgnih.gov

Strategic Significance of Fluorine Substitution in Aromatic Systems for Modulating Molecular Properties

The introduction of fluorine atoms into aromatic systems is a widely employed and highly effective strategy in modern drug design and medicinal chemistry. researchgate.netresearchgate.net The unique properties of the fluorine atom allow it to profoundly influence the physicochemical and pharmacological profile of a molecule, often leading to improved therapeutic potential. tandfonline.comnih.gov

Fluorine is the most electronegative element and is relatively small in size, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This combination of properties allows it to serve as a bioisostere for hydrogen, yet its powerful electron-withdrawing nature can significantly alter the electronic environment of the aromatic ring. researchgate.net This can lead to a number of beneficial modulations:

Metabolic Stability: A primary reason for incorporating fluorine is to block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.govencyclopedia.pub The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage and thereby enhancing the metabolic stability and half-life of a drug. nih.govencyclopedia.pub

Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with target proteins or enzymes. mdpi.comnih.gov This can lead to enhanced binding affinity and, consequently, increased potency and selectivity of the drug candidate. tandfonline.comnih.gov

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. researchgate.netmdpi.com This modulation of lipophilicity is a critical factor in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule. For instance, in the case of 2,6-difluorobenzamides, the fluorine atoms can induce a non-planar conformation between the aromatic ring and the amide group, which can be crucial for fitting into the binding site of a target protein. mdpi.com

The strategic placement of fluorine can thus be a powerful tool to fine-tune the properties of a lead compound, addressing issues such as poor metabolic stability or low bioavailability without negatively impacting its desired biological activity. nih.gov

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increases by blocking metabolic oxidation sites due to the strong C-F bond. | nih.govencyclopedia.pub |

| Binding Affinity | Can be enhanced through favorable electrostatic interactions and pKa modulation. | tandfonline.commdpi.comnih.gov |

| Lipophilicity | Generally increases, which can improve membrane permeability and absorption. | researchgate.netmdpi.com |

| pKa | The acidity of nearby functional groups can be altered due to fluorine's strong inductive effect. | mdpi.comnih.gov |

| Molecular Conformation | Can induce specific conformations that may be more favorable for target binding. | mdpi.com |

Specific Research Focus on 2,6-Difluoro-N-hydroxy-benzamidine: A Unique Fluorinated N-Hydroxybenzamidine Derivative

Within the broader class of fluorinated N-hydroxybenzamidines, the compound This compound (CAS No. 296766-98-8) stands out due to its specific substitution pattern. The presence of two fluorine atoms at the ortho positions relative to the N-hydroxy-carboximidamide group creates a distinct electronic and steric environment.

This compound is recognized primarily as a fine chemical intermediate, meaning it serves as a key building block in the synthesis of more complex molecules for pharmaceutical, agrochemical, or materials science applications. lookchem.com The 2,6-difluoro substitution is particularly significant. As seen in related structures like 2,6-difluorobenzamides, this substitution pattern can enforce a non-planar molecular conformation, which can be a critical design element for achieving high-affinity binding to specific biological targets. mdpi.com The fluorine atoms can also participate in strong hydrophobic interactions within a protein's binding pocket. mdpi.com

While extensive published research focusing solely on the biological activities of this compound is not widely available in public literature, its value lies in its potential as a precursor. The combination of the N-hydroxybenzamidine moiety, a known prodrug scaffold, with the strategically placed fluorine atoms makes it a valuable starting material for developing novel therapeutic agents with potentially enhanced ADME properties.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆F₂N₂O | lookchem.com |

| Molar Refractivity | 37.81 cm³ | lookchem.com |

| Molar Volume | 121.2 cm³ | lookchem.com |

| Polar Surface Area | 24.83 Ų | lookchem.com |

| Index of Refraction | 1.536 | lookchem.com |

| #H bond donors | 3 | lookchem.com |

| #H bond acceptors | 3 | lookchem.com |

| #Freely Rotating Bonds | 2 | lookchem.com |

| ACD/LogP | 0.45 | lookchem.com |

Structure

3D Structure

Properties

CAS No. |

296766-98-8 |

|---|---|

Molecular Formula |

C7H6F2N2O |

Molecular Weight |

172.13 g/mol |

IUPAC Name |

2,6-difluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6F2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |

InChI Key |

NIVIFIAMPVFPHJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)C(=NO)N)F |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=NO)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Difluoro N Hydroxy Benzamidine

Diverse Synthetic Routes to 2,6-Difluoro-N-hydroxy-benzamidine

The synthesis of this compound can be approached through several chemical strategies. These methods primarily focus on the construction of the core N-hydroxybenzamidine moiety, often starting from precursors that already contain the difluorinated aromatic ring.

Amidation and Hydroxylation Approaches for N-Hydroxybenzamidine Formation

The formation of N-hydroxyamide linkages is a fundamental process in organic synthesis that can be conceptually applied to the generation of N-hydroxybenzamidines. General methods developed for synthesizing N-(hydroxy)amide-containing pseudopeptides illustrate this approach. nih.gov For instance, one could envision a strategy involving the acylation of a suitable hydroxylamine (B1172632) derivative. In a related context, the synthesis of N(alpha)-Fmoc-N-(hydroxy)-L-leucinamide was achieved by acylating N-(benzoyloxy)phenethylamine followed by the deprotection of the benzoyl group using ammonium (B1175870) hydroxide (B78521) in methanol (B129727) to reveal the N-hydroxyamide. nih.gov This type of multi-step sequence involving protection, acylation, and deprotection represents a potential, albeit less direct, route for constructing the N-hydroxybenzamidine framework.

Utilization of Nitrile Precursors in the Synthesis of N-Hydroxybenzamidine Derivatives

The most common and direct method for synthesizing N-hydroxybenzamidine derivatives, including this compound, involves the reaction of a nitrile precursor with hydroxylamine. nih.gov This reaction is widely employed for converting aromatic and heterocyclic nitriles into their corresponding amidoximes. turkjps.orgnih.gov

The synthesis typically proceeds by treating the starting nitrile, in this case, 2,6-difluorobenzonitrile (B137791), with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. turkjps.orgnih.gov The base is necessary to liberate free hydroxylamine from its hydrochloride salt. Common bases used for this purpose include potassium tert-butoxide (KOtBu) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or triethylamine (B128534) (Et₃N) in a methanol/DMF mixture. turkjps.orgnih.gov The reaction mixture is often heated to drive the conversion, resulting in the formation of the target amidoxime (B1450833) in good yields. nih.govnih.gov This method is robust and has been successfully applied to a wide array of nitrile-containing compounds, making it the preferred route for preparing this compound and its analogues. turkjps.orggoogle.com

Strategies for Ortho-Fluorination and Difluorination of Benzamidine (B55565) Frameworks

While the synthesis of this compound typically starts from an already difluorinated precursor like 2,6-difluorobenzonitrile, methods for the direct fluorination of aromatic rings are of significant interest in synthetic chemistry. Strategies for ortho-fluorination can be crucial for accessing the necessary precursors.

A notable method involves the palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines. nih.gov This reaction utilizes an electrophilic fluorine source, such as N-fluoro-2,4,6-trimethylpyridinium triflate, and is promoted by N-methyl-2-pyrrolidone (NMP). nih.gov The triflamide protecting group is essential for directing the fluorination to the ortho position and can be subsequently converted into other functional groups. nih.gov While this specific protocol is demonstrated on benzylamines, it represents a modern catalytic approach that could be conceptually adapted for the synthesis of ortho-fluorinated benzamidine precursors, which are otherwise accessed through multi-step classical methods.

Targeted Chemical Derivatization of this compound

The N-hydroxyamidine (amidoxime) group in this compound is a key functional handle that allows for extensive chemical modification. These derivatizations are often aimed at creating analogues for research or synthesizing complex heterocyclic systems.

Synthesis of Amidoxime Analogues and Prodrug-Oriented Chemical Modifications for Research

Amidoximes are frequently synthesized as prodrugs of the corresponding amidine derivatives. turkjps.org Amidines often exhibit potent biological activities but can suffer from poor bioavailability due to their cationic nature at physiological pH. turkjps.org The amidoxime functional group is bioreducible and can be converted in vivo to the active amidine, thereby overcoming absorption issues. turkjps.org

The synthesis of this compound is a clear example of this prodrug strategy. By preparing this amidoxime, researchers can investigate the therapeutic potential of the corresponding 2,6-difluorobenzamidine. The general synthetic route from nitrile precursors allows for the creation of a wide library of amidoxime analogues by simply varying the substituents on the initial nitrile-containing scaffold. nih.gov

Heterocyclic Ring Formation: Cyclization to 1,2,4-Oxadiazole (B8745197) Derivatives and Related Heterocycles

The amidoxime moiety of this compound is an excellent precursor for the synthesis of 1,2,4-oxadiazole rings, a heterocyclic motif prevalent in many medicinal compounds. thieme-connect.denih.gov This transformation involves the cyclization of the amidoxime with a one-carbon electrophilic component, which typically comes from a carboxylic acid or its derivative.

One common method involves the reaction of the amidoxime with a substituted carboxylic acid in the presence of a coupling agent, such as ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl). nih.gov This reaction first forms an O-acylamidoxime intermediate, which then undergoes base-mediated or thermal cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov In this case, this compound would form the 3-aryl part of the oxadiazole, with the substituent at the 5-position determined by the carboxylic acid used.

Another approach is the oxidative cyclization of amidoximes. For example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the cyclization of amidoximes to form 1,2,4-oxadiazoles under mild conditions. thieme-connect.de These methods provide a straightforward and versatile entry into a diverse range of functionally substituted 1,2,4-oxadiazole derivatives from amidoxime precursors like this compound. thieme-connect.denih.govnih.gov Beyond 1,2,4-oxadiazoles, amidoximes can also be used to synthesize other heterocycles, such as 1,2,4-oxadiazin-5(6H)-ones, by reacting them with reagents like alkyl 2-halocarboxylates. mdpi.com

Interactive Table: Reagents for Cyclization of Amidoximes to 1,2,4-Oxadiazoles

| Reagent/Condition | Intermediate/Mechanism | Product | Reference |

|---|---|---|---|

| Carboxylic Acids + EDC·HCl | O-Acylamidoxime followed by cyclodehydration | 3,5-Disubstituted 1,2,4-Oxadiazole | nih.gov |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidative Cyclization | 3,5-Disubstituted 1,2,4-Oxadiazole | thieme-connect.de |

| N-Acyl Amidines + NBS | N-Bromination followed by N-O bond formation | Substituted 1,2,4-Oxadiazoles | nih.gov |

| Amidines + Methylarenes + Copper Catalyst | Copper-catalyzed cascade reaction | 3,5-Disubstituted 1,2,4-Oxadiazoles | nih.gov |

Structural Modifications for the Elucidation of Structure-Reactivity Relationships

The exploration of the structure-reactivity relationships of this compound and its analogs has been a focal point of research, particularly in the context of developing potent enzyme inhibitors. These studies have systematically investigated how modifications to the core structure influence biological activity, providing critical insights for rational drug design. The primary areas of structural modification have centered on the benzamidine moiety, the substitution pattern on the phenyl ring, and the nature of the N-hydroxy group, all of which play a crucial role in the molecule's interaction with its biological targets.

Research into the 2,6-difluorobenzamide (B103285) motif has revealed the profound impact of the fluorine atoms on the molecule's conformational properties. mdpi.com The presence of the two fluorine atoms at the 2 and 6 positions induces a non-planar conformation, with a significant dihedral angle between the carboxamide group and the aromatic ring. mdpi.com This pre-disposed, non-planar structure is believed to be energetically favorable for binding to the allosteric sites of certain proteins, such as the bacterial cell division protein FtsZ. mdpi.com Molecular docking studies have further elucidated this relationship, showing strong hydrophobic interactions between the difluoroaromatic ring and key amino acid residues within the binding pocket. mdpi.com Specifically, the 2-fluoro substituent has been shown to interact with residues such as Val203 and Val297, while the 6-fluoro group interacts with Asn263 in FtsZ. mdpi.com

The criticality of the carboxamide group itself has been underscored by derivatization studies. Modification of the carboxamide functional group in 3-alkyloxy-2,6-difluorobenzamides to a benzohydroxamic acid or a benzohydrazide (B10538) resulted in a complete loss of activity, confirming the essential role of the carboxamide for biological function in this context. mdpi.com

In the realm of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a key area in cancer immunotherapy, N-hydroxyamidine derivatives have demonstrated significant potential. nih.govresearchgate.netnih.govbohrium.com Structure-activity relationship (SAR) studies on this class of compounds have provided a wealth of data on how various substitutions affect their inhibitory potency. For instance, the N-hydroxycarbamimidoyl moiety has been identified as a novel and effective scaffold for IDO1 inhibitors. nih.gov

The following interactive table summarizes the research findings on the inhibitory activity of various structurally related compounds, highlighting the impact of different substitutions on their efficacy against IDO1.

| Compound | Modification from this compound | Target | IC50 (µM) | Reference |

| INCB023843 | Proprietary N-hydroxyamidine derivative | IDO1 | - | nih.govresearchgate.net |

| INCB024360 (Epacadostat) | Proprietary N-hydroxyamidine derivative | IDO1 | 0.0718 | medchemexpress.com |

| Compound 19 (N-3-bromophenyl-N'-hydroxybenzofuran-5-carboximidamide) | Benzofuran core, N-3-bromophenyl substitution | IDO1 | 0.44 | nih.gov |

| Compound 12d (ZC0109) | Proprietary hydroxyamidine scaffold | IDO1 | 0.05 | nih.gov |

| Compound 18 | Proprietary hydroxyamidine derivative | IDO1 | - | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

The data clearly indicates that the N-hydroxyamidine scaffold is a potent pharmacophore for IDO1 inhibition. The high potency of compounds like ZC0109 and Epacadostat underscores the effectiveness of this chemical class. nih.govmedchemexpress.com Further SAR studies have explored the replacement of the core ring system and the substituents on the phenyl ring. For example, the development of N-hydroxybenzofuran-5-carboximidamide derivatives introduced a novel scaffold, with the N-3-bromophenyl derivative showing potent inhibition. nih.gov Molecular modeling of this compound suggested that its high potency is due to dipole-ionic interactions with the heme iron in the active site of IDO1, halogen bonding with Cys129, and two key hydrophobic interactions. nih.gov

These detailed investigations into the structural modifications of this compound and related N-hydroxyamidine derivatives have been instrumental in elucidating the key molecular features required for potent biological activity. The insights gained from these structure-reactivity relationship studies are invaluable for the ongoing design and synthesis of next-generation inhibitors with improved efficacy and selectivity.

Chemical Reactivity and Mechanistic Studies of 2,6 Difluoro N Hydroxy Benzamidine

Intrinsic Reactivity of the N-Hydroxybenzamidine Moiety

The N-hydroxybenzamidine functional group, also known as an amidoxime (B1450833), possesses a unique electronic structure characterized by the presence of both a nucleophilic amino group and a hydroxyimino group on the same carbon atom. nih.gov This arrangement confers a dual reactivity profile, making it a valuable building block in synthetic chemistry. nih.gov

The amidoxime moiety is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net Its reactivity has been extensively explored in various organic transformations, leading to the formation of important five- and six-membered ring systems.

One of the most common applications of amidoximes is in the synthesis of 1,2,4-oxadiazoles. researchgate.net This transformation is typically achieved through the condensation of an amidoxime with a carboxylic acid derivative. However, the utility of amidoximes extends far beyond this, serving as precursors for imidazoles, imidazolines, benzoxazoles, and pyrimidines. researchgate.net For instance, the reaction of amidoximes with specific reagents can be tailored to yield different heterocyclic cores, demonstrating their synthetic flexibility. researchgate.net

The reactivity of the amidoxime group can be influenced by reaction conditions, such as the choice of base and solvent, allowing for selective synthesis of different products. researchgate.net For example, depending on the base used and the ratio of reactants, reactions with certain electrophiles can yield substituted (1,2,4-oxadiazin-6-yl)acetic acids or their corresponding methyl esters. researchgate.net

The following table summarizes the diverse reactivity of the amidoxime moiety in the synthesis of various heterocyclic systems.

| Starting Material | Reagent/Condition | Resulting Heterocycle |

| Amidoxime | Carboxylic Acid/Anhydride | 1,2,4-Oxadiazole (B8745197) researchgate.net |

| Amidoxime | α-Haloketone | Imidazole researchgate.net |

| Acrylophenone Oxime | Pyridine, Copper(II) sulfate | 3(5)-Phenyl-1-hydroxypyrazole 2-oxide clockss.org |

| Ketoxime | Acetylene, KOH/DMSO | Pyrrole clockss.org |

| Trifluoromethyloxime | Grignard Reagent | Trifluoromethylaziridine clockss.org |

This table showcases the versatility of the amidoxime and related oxime functionalities as synthons for a range of heterocyclic compounds through various reaction pathways.

The N-hydroxybenzamidine moiety and related oximes are also valuable participants in transition metal-catalyzed coupling reactions. Palladium-catalyzed reactions, in particular, have been employed to functionalize molecules containing this group. For example, an amidoxime-fiber-supported palladium catalyst has been developed for Heck coupling reactions, demonstrating high efficiency and stability over extended use. researchgate.net This catalyst system proved to be more than twice as active as traditional batch reaction methods. researchgate.net

Carbonylative coupling reactions catalyzed by palladium are powerful methods for synthesizing carboxylic acid derivatives and other carbonyl compounds. mdpi.com While direct palladium-catalyzed carbonylative couplings involving the N-hydroxybenzamidine group itself are less commonly reported, the broader chemistry of related amides and oximes in such transformations provides a basis for potential applications. For instance, palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as a carbon monoxide source has been successfully used to synthesize benzoxazinones. nih.gov This indicates the potential for similar intramolecular cyclizations involving suitably functionalized N-hydroxybenzamidines.

Copper-catalyzed coupling reactions also offer a complementary approach. Research has shown the selective C-O cross-coupling of N-methoxy amides with arylboronic acids, catalyzed by copper iodide, to form aryl-N-methoxy arylimidates. mdpi.com

The table below details examples of catalytic coupling reactions relevant to the functionalization of molecules containing amide and oxime functionalities.

| Catalyst System | Reaction Type | Substrates | Product Type |

| Amidoxime-fiber-supported Pd | Heck Coupling | Iodobenzene, Styrene | Stilbene derivatives researchgate.net |

| Pd(OAc)₂ / Ligand | Aminocarbonylation | Iodoalkene, tert-butylamide | Primary amides mdpi.com |

| CuI | C-O Cross-Coupling | N-methoxy amide, Arylboronic acid | Aryl-N-methoxy arylimidate mdpi.com |

| Pd(OAc)₂ | ortho-C–H Hydroxylation | Carboxybenzyl-protected benzylamine | o-Hydroxybenzylamine rsc.org |

This table presents a selection of transition metal-catalyzed reactions, illustrating the potential for functionalizing molecules containing or derived from the N-hydroxybenzamidine moiety.

Coordination Chemistry of 2,6-Difluoro-N-hydroxy-benzamidine and its Analogues

The amidoxime group is a highly effective chelating ligand for a variety of metal ions. rsc.orgresearchgate.net This property is central to its application in areas ranging from materials science to the design of biologically active metal complexes.

Amidoximes are recognized as polynucleophilic species capable of coordinating with metal ions in multiple ways. researchgate.net This versatility makes them attractive for ligand design in coordination chemistry. rsc.orgnih.govnih.govresearchgate.net The presence of both a soft nitrogen donor and a hard oxygen donor allows for coordination with a wide range of transition metal ions.

The design of new ligands often leverages the specific coordination properties of functional groups like amidoximes to target particular metal ions or to create complexes with desired geometries and electronic properties. nih.govnih.govresearchgate.net The ability of the amidoxime group to form stable complexes is a key factor in its use in various applications, including the development of metal-based therapeutic agents and catalysts. nih.gov Metal-mediated reactions of amidoximes with other ligands, such as nitriles, have also been studied to understand their reactivity patterns within a coordination sphere. pleiades.online

Understanding the stoichiometry and geometry of metal-ligand complexes is crucial for predicting their properties and functions. nih.govosti.gov Studies on the coordination of amidoxime analogues and other related ligands with transition metals have revealed a variety of stoichiometries and coordination geometries.

The specific ratio of metal to ligand can significantly influence the resulting complex's structure and stability. osti.gov For example, Job's plot analysis has been used to determine a 1:1 stoichiometry for the complex formed between certain ligands and Cu²⁺ ions. researchgate.net In other cases, different stoichiometries, such as 1:2 or 2:1 metal-to-ligand ratios, can be observed depending on the ligand structure and the metal ion. nih.gov

The coordination geometry around the central metal ion is also a critical aspect. For instance, in some palladium(II) complexes, the ligand can act in a tridentate fashion, leading to a square-planar coordination geometry. nih.gov In contrast, other metal ions might favor tetrahedral, octahedral, or more distorted geometries depending on the ligand's bite angle and electronic properties. nih.gov

The following table provides examples of ligand-metal stoichiometries and observed coordination geometries for complexes involving related ligand systems.

| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Coordination Geometry |

| Cu²⁺ | Thiacalix clockss.orgarene derivative | 1:1 | - researchgate.net |

| Ni²⁺ | Thiosemicarbazone derivative | 1:1 | - nih.gov |

| Zn²⁺ | Thiosemicarbazone derivative | 1:1 | - nih.gov |

| Pd²⁺ | Thiosemicarbazone derivative | 1:1 | Square-planar nih.gov |

| Hg²⁺ | Cyclotriphosphazene derivative | 1:1 | Distorted seesaw researchgate.net |

This table illustrates the varied stoichiometries and coordination geometries that can arise from the complexation of different metal ions with various organic ligands, providing a framework for understanding the potential coordination behavior of this compound.

Role as a Precursor and Building Block in Advanced Organic Synthesis

Beyond their intrinsic reactivity and coordination ability, N-hydroxybenzamidines are highly valued as versatile building blocks for the construction of more complex molecular structures, particularly heterocyclic systems. nih.govrsc.orgclockss.org

Their utility stems from the multiple reactive sites within the functional group, which can be selectively engaged in cyclization reactions to form a wide range of ring systems. researchgate.netclockss.org As previously discussed, amidoximes are key precursors to 1,2,4-oxadiazoles, a common motif in medicinal chemistry. researchgate.net However, their synthetic potential is much broader, enabling access to a variety of other heterocycles with diverse biological activities. nih.govmdpi.com

The transformation of amidoximes into amidines is another important synthetic application, as amidines themselves are valuable functional groups in drug design. rsc.org The ability to generate these and other structures from a common amidoxime precursor highlights their role as a versatile synthetic platform.

The table below summarizes the role of amidoximes as building blocks for various heterocyclic scaffolds.

| Precursor | Reaction Type | Synthesized Heterocycle |

| Amidoxime | Condensation/Cyclization | 1,2,4-Oxadiazole researchgate.netnih.gov |

| Amidoxime | Cyclization | Imidazole researchgate.net |

| Amidoxime | Cyclization | Benzoxazole researchgate.net |

| Amidoxime | Cyclization | Pyrimidine researchgate.net |

| o-Aminocyanoazine-derived amidoxime | Reaction with DMFDMA | Pyrazolo[3,4-b]pyrazine clockss.org |

This table highlights the significance of the amidoxime moiety as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds, underscoring its importance in advanced organic synthesis.

Application in the Construction of Complex Organic Molecular Architectures

The primary utility of N-hydroxy-benzamidines in the synthesis of complex molecules often stems from their ability to serve as stable precursors to highly reactive intermediates, namely nitrile oxides. The N-hydroxyamidine group can be readily converted to the corresponding nitrile oxide, in this case, 2,6-difluorobenzonitrile (B137791) oxide, through oxidative methods. This transformation unlocks a powerful and widely utilized reaction: the 1,3-dipolar cycloaddition.

Nitrile oxides are key 1,3-dipoles that react readily with a variety of dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings. Specifically, the reaction with alkenes yields 2-isoxazolines, while reaction with alkynes produces isoxazoles. nih.govorganic-chemistry.orgmdpi.com These heterocyclic motifs are prevalent in a vast array of biologically active compounds and natural products, making their efficient synthesis a key focus in medicinal chemistry and drug discovery.

The 2,6-difluoro substitution pattern on the aromatic ring of the resulting nitrile oxide would impart unique electronic properties to the dipole, influencing its reactivity and the stability of the resulting products. Furthermore, the fluorine atoms provide a handle for further synthetic modifications or can be incorporated to modulate the pharmacological properties of the final molecule.

A hypothetical reaction scheme illustrating the potential of this compound in [3+2] cycloaddition reactions is presented below. The in situ generation of 2,6-difluorobenzonitrile oxide from the N-hydroxy-benzamidine, for example through oxidation with reagents like sodium hypochlorite (B82951) or hypervalent iodine compounds, would be followed by the addition of a suitable dipolarophile to construct the desired heterocyclic core. rsc.org

Interactive Table: Hypothetical [3+2] Cycloaddition Reactions of in situ generated 2,6-Difluorobenzonitrile Oxide

| Dipolarophile | Structure of Dipolarophile | Predicted Product | Product Class |

| Propargyl alcohol | HC≡CCH₂OH | 3-(2,6-Difluorophenyl)-5-(hydroxymethyl)isoxazole | Isoxazole (B147169) |

| Styrene | Ph-CH=CH₂ | 3-(2,6-Difluorophenyl)-5-phenyl-4,5-dihydroisoxazole | 2-Isoxazoline |

| Phenylacetylene | Ph-C≡CH | 3-(2,6-Difluorophenyl)-5-phenylisoxazole | Isoxazole |

| N-Phenylmaleimide | 3-(2,6-Difluorophenyl)-3a,6a-dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione | Fused 2-Isoxazoline | |

| Ethyl acrylate | CH₂=CHCOOEt | Ethyl 3-(2,6-difluorophenyl)-4,5-dihydroisoxazole-5-carboxylate | 2-Isoxazoline |

Investigation of its Synthetic Utility in Multi-Component and Cascade Transformations

The structural features of this compound also make it an intriguing candidate for use in multi-component reactions (MCRs) and cascade sequences, which are highly valued for their efficiency and ability to rapidly build molecular complexity from simple precursors. nih.govnih.gov20.210.105

In the context of MCRs, the N-hydroxyamidine functionality offers multiple nucleophilic sites that could potentially engage with various electrophiles in a controlled manner. For instance, it is conceivable that this compound could participate in Ugi-type or Passerini-type reactions, or variations thereof, where the N-hydroxyamidine acts as the amine or nucleophilic component, leading to novel, highly functionalized scaffolds. While N-hydroxyamidoximes are known to be useful for synthesizing heterocycles like 1,2,4-oxadiazoles, their incorporation into more complex MCRs remains an area ripe for exploration. researchgate.netrsc.org

Cascade reactions initiated by this compound are another promising, albeit underexplored, avenue. A plausible cascade sequence would involve the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide generated in situ. If the starting molecule, derived from this compound, also contains a tethered alkene or alkyne, an intramolecular cycloaddition could be triggered upon formation of the nitrile oxide, leading to the rapid construction of fused bicyclic or more complex polycyclic systems. mdpi.com Such strategies are hallmarks of elegant and efficient total synthesis. nih.gov20.210.105

For example, one could envision a synthetic route where this compound is first acylated on the hydroxyl group with a long-chain carboxylic acid containing a terminal alkyne. Subsequent treatment with a dehydrating agent or an oxidant could then initiate a cascade: formation of the nitrile oxide followed by an intramolecular [3+2] cycloaddition to yield a complex fused isoxazole system.

Interactive Table: Hypothetical Cascade Reaction Involving this compound

| Reactant 1 | Reactant 2 | Proposed Cascade Sequence | Final Product Structure |

| This compound | Pent-4-ynoic acid | 1. Acylation of the N-OH group. 2. In situ oxidation to nitrile oxide. 3. Intramolecular [3+2] cycloaddition. | Fused bicyclic isoxazole |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 2,6-Difluoro-N-hydroxy-benzamidine can be constructed.

High-Resolution ¹H-NMR and ¹³C-NMR Spectral Analysis

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic and exchangeable protons. The aromatic region would likely reveal a complex multiplet pattern due to the coupling of the three aromatic protons with each other and with the two fluorine atoms. The protons on the benzamidine (B55565) moiety (-NH2) and the hydroxyl group (-OH) are expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbon atoms directly bonded to fluorine (C2 and C6) would exhibit characteristic splitting due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine atoms and the amidine group.

To illustrate the expected spectral features, a comparison can be drawn with the related compound, 2,6-difluorobenzamide (B103285).

Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 7.20 - 7.60 | 112.0 - 135.0 | m | J(H,H), J(H,F) |

| -NH₂ | 5.0 - 7.0 (broad) | - | s | - |

| -OH | 9.0 - 11.0 (broad) | - | s | - |

| C=N | - | ~160 | - | - |

| C-F | - | ~162 (d) | d | J(C,F) |

Note: The predicted values are estimations and may vary based on experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the aromatic ring, helping to assign the signals of the neighboring aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. It could be used to confirm the stereochemistry around the C=N bond by observing correlations between the protons of the amidine group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of the carbon signals in the ¹³C-NMR spectrum.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₇H₇F₂N₂O) would be calculated and compared with the experimentally determined value to confirm its elemental formula.

Electrospray Ionization (ESI) Mass Spectrometry in Research Applications

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion, confirming the molecular weight of the compound. Further fragmentation of the molecular ion by techniques such as collision-induced dissociation (CID) would provide valuable structural information by revealing characteristic fragmentation patterns.

Interactive Data Table: Expected Mass Spectrometric Data for this compound

| Ion | Formula | Calculated Exact Mass | Technique |

| [M+H]⁺ | C₇H₇F₂N₂O⁺ | 173.0521 | HRMS (ESI⁺) |

| [M-H]⁻ | C₇H₅F₂N₂O⁻ | 171.0365 | HRMS (ESI⁻) |

X-ray Crystallography for Solid-State Structural Determination

While NMR and mass spectrometry provide detailed information about the molecule in the solution and gas phases, respectively, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

Currently, there are no publicly available crystal structures for this compound. A successful crystallographic analysis would provide invaluable insights into its solid-state conformation, including the planarity of the molecule and the nature of the hydrogen bonding network, which can influence its physical and chemical properties.

Analysis of Crystal Structures to Reveal Molecular Conformations and Intermolecular Interactions

To determine the three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray diffraction is the definitive technique. This method would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule.

From this data, a detailed understanding of the molecule's conformation would be achieved. Key conformational features of interest would include the planarity of the benzamidine core and the orientation of the N-hydroxy group relative to the aromatic ring. For related compounds, such as certain 2,6-difluorobenzamide derivatives, studies have revealed non-planar conformations, where the carboxamide group is twisted out of the plane of the aromatic ring. semanticscholar.orgnih.gov This is often attributed to the steric hindrance imposed by the fluorine atoms at the 2 and 6 positions.

Furthermore, X-ray diffraction data would elucidate the network of intermolecular interactions that govern the crystal packing. These interactions typically include hydrogen bonds, which are expected to be prominent given the presence of the N-hydroxy and amidine functional groups. For instance, in the crystal structure of 2,6-Difluoro-N-(prop-2-ynyl)benzamide, molecules are linked by N—H⋯O and C—H⋯F hydrogen bonds. nih.govresearchgate.net Analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline solid.

Table 1: Hypothetical Crystallographic Data for this compound

This table is a template representing the type of data that would be obtained from a single-crystal X-ray diffraction study. The values are for illustrative purposes only.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.0-6.0 |

| b (Å) | 19.0-20.0 |

| c (Å) | 9.0-10.0 |

| α (°) | 90 |

| β (°) | 91.0-92.0 |

| γ (°) | 90 |

| Volume (ų) | 900-1000 |

| Z | 4 |

Investigation of Fluorine's Influence on Crystal Packing and Supramolecular Assemblies

The presence of fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring is expected to have a profound influence on the crystal packing and the formation of supramolecular assemblies. Fluorine's high electronegativity and the polarity of the C-F bond can lead to a variety of non-covalent interactions, including hydrogen bonds (C-H···F) and halogen bonds.

In analogous fluorinated benzamides, the fluorine atoms have been shown to participate in directing the crystal packing. nih.govresearchgate.net Molecular docking studies on related 2,6-difluorobenzamide derivatives have highlighted the importance of hydrophobic interactions involving the difluoroaromatic ring. semanticscholar.orgnih.gov Specifically, interactions between the fluorine substituents and various amino acid residues have been observed to be critical for binding in biological systems. semanticscholar.orgnih.gov

Computational and Theoretical Investigations of 2,6 Difluoro N Hydroxy Benzamidine

Conformational Analysis and Molecular Dynamics Simulations

Computational Assessment of Fluorine Substituents' Impact on Molecular Conformation and Flexibility

The introduction of fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring in N-hydroxy-benzamidine is predicted to have a significant impact on the molecule's conformation and flexibility. The steric bulk and high electronegativity of the fluorine atoms impose considerable rotational barriers around the C(sp²)–C(sp³) single bond connecting the phenyl ring to the amidine group. This restricted rotation is a known phenomenon in ortho-substituted aromatic compounds. mdpi.com

Computational studies on related ortho-disubstituted systems have demonstrated that the size of the ortho substituent directly affects the rotational barrier. mdpi.com In the case of 2,6-Difluoro-N-hydroxy-benzamidine, the fluorine atoms are expected to favor a conformation where the N-hydroxy-amidine group is oriented perpendicular to the plane of the benzene ring to minimize steric hindrance. This perpendicular arrangement would be the most stable rotamer.

Furthermore, the strong electron-withdrawing nature of fluorine atoms alters the electronic distribution of the benzene ring. This can influence intramolecular interactions, such as hydrogen bonding between the fluorine atoms and the hydroxyl or amino groups of the amidine moiety, potentially further stabilizing specific conformations. The electrostatic interactions between the polar substituents and the rest of the molecule play a crucial role in determining conformational preferences. nih.gov

Molecular mechanics calculations, which model these electrostatic and steric interactions, can quantitatively predict the conformer energies. nih.gov For this compound, such calculations would likely show a significant energy difference between the perpendicular and planar conformations, indicating a high degree of conformational rigidity.

Exploration of Conformational Landscapes of Substituted N-Hydroxybenzamidines

The conformational landscape of substituted N-hydroxybenzamidines is characterized by the rotational possibilities around the phenyl-carbon and carbon-nitrogen bonds. For this compound, the primary conformational feature is the rotation around the bond connecting the difluorophenyl ring and the amidine carbon.

Molecular dynamics (MD) simulations are a powerful tool for exploring these conformational landscapes. nih.govyoutube.com By simulating the atomic motions over time, MD can reveal the accessible conformations and the energy barriers between them. For this compound, MD simulations would likely show that the molecule spends the majority of its time in the low-energy, perpendicular conformation. Transitions to higher-energy, more planar conformations would be infrequent, highlighting the molecule's conformational stability. rsc.org

The exploration of the conformational landscape is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy state in isolation. The presence of fluorine substituents can pre-organize the molecule into a specific conformation that is favorable for binding to a target protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Application of Density Functional Theory (DFT) Approaches for Electronic Property Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G**, can provide valuable insights into its electronic structure. mdpi.com

The introduction of two fluorine atoms significantly alters the electronic properties of the benzamidine (B55565) scaffold. Due to their high electronegativity, fluorine atoms act as strong electron-withdrawing groups through an inductive effect. This leads to a decrease in the electron density of the aromatic ring and influences the acidity and basicity of the N-hydroxy-amidine group.

DFT calculations can be used to compute various electronic descriptors:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would show negative potential around the fluorine and oxygen atoms, and positive potential near the hydrogen atoms of the amino and hydroxyl groups.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. The electron-withdrawing fluorine atoms are expected to lower the energies of both HOMO and LUMO compared to the non-fluorinated parent compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.

These DFT-derived properties are essential for understanding the reactivity of this compound and for predicting its behavior in chemical reactions and biological systems.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies, primarily using quantum chemical methods, can elucidate the reaction pathways and transition states for reactions involving this compound. Amidoximes, the class of compounds to which N-hydroxy-benzamidines belong, are known to be synthesized via the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. researchgate.net Theoretical calculations can model this reaction, determining the activation energy and the geometry of the transition state.

Furthermore, amidoximes can undergo various chemical transformations. nih.gov For instance, they can be oxidized to produce nitric oxide (NO), a property that is of significant interest in medicinal chemistry. nih.gov Quantum chemical calculations can be employed to study the mechanism of this oxidation, identifying the intermediates and transition states involved.

The presence of the 2,6-difluoro substitution pattern can influence the reaction pathways. The electron-withdrawing nature of the fluorine atoms can affect the nucleophilicity and electrophilicity of the reacting centers, potentially altering reaction rates and even favoring different reaction pathways compared to unsubstituted N-hydroxy-benzamidine. Theoretical studies can quantify these effects and provide a detailed understanding of the molecule's chemical behavior. rsc.org

Molecular Modeling and Ligand-Target Interaction Analysis

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how this compound might interact with biological targets. Substituted benzamidines are known inhibitors of serine proteases like trypsin and thrombin. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed with various enzymes to identify potential binding modes. The results would highlight key interactions, such as hydrogen bonds between the N-hydroxy-amidine group and amino acid residues in the active site, as well as potential halogen bonds involving the fluorine atoms.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.goviaea.org These simulations provide a dynamic view of the interaction, revealing how the ligand and protein adapt to each other. nih.gov Analysis of the MD trajectory can provide information on the binding free energy, the role of water molecules in the binding site, and the conformational changes that occur upon ligand binding. rsc.org

The 2,6-difluoro substitution can significantly impact ligand-target interactions. The fluorine atoms can engage in favorable interactions with the protein, such as halogen bonds or hydrophobic interactions, thereby enhancing binding affinity. Conversely, their steric bulk could also lead to unfavorable clashes if the binding pocket is not accommodating. Computational analysis is therefore essential to predict and rationalize the effect of this specific substitution pattern on the biological activity of the molecule.

Molecular Docking Simulations for Probing Binding Site Interactions and Recognition Principles

Molecular docking simulations are pivotal in elucidating the potential binding modes and affinities of a ligand within a protein's active site. For the 2,6-difluorobenzamide (B103285) core, studies on analogous compounds have identified key recognition principles that are likely to govern the interactions of this compound.

A significant body of research has focused on 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), a potent inhibitor of the bacterial cell division protein FtsZ. nih.govnih.gov Docking studies of DFMBA into the allosteric binding site of FtsZ have revealed critical insights into its binding mechanism. A noteworthy finding is the non-planar conformation of the 2,6-difluorobenzamide moiety, which is believed to be crucial for its inhibitory activity. nih.govresearchgate.net The fluorine atoms contribute to a twisted conformation between the aromatic ring and the carboxamide group, which is a favored conformation within the FtsZ binding pocket. nih.gov

The binding of DFMBA is characterized by a series of specific interactions with key amino acid residues. These interactions are fundamental for the stable anchoring of the ligand and are anticipated to be relevant for this compound, particularly concerning the shared difluorobenzamide scaffold.

Table 1: Predicted Binding Site Interactions for a 2,6-Difluorobenzamide Scaffold in FtsZ

| Interacting Ligand Moiety | Key Amino Acid Residues | Type of Interaction |

| 2-Fluoro Substituent | Val203, Val297 | Hydrophobic Interaction |

| 6-Fluoro Substituent | Asn263 | Hydrophobic Interaction |

| Carboxamide Group | Val207, Leu209, Asn263 | Hydrogen Bonding |

This data is extrapolated from studies on 2,6-difluoro-3-methoxybenzamide (DFMBA). nih.govnih.gov

Computational Elucidation of Interaction Networks

The interaction network of a molecule is a complex interplay of various non-covalent forces. For this compound, this network would be primarily defined by hydrogen bonding, hydrophobic interactions, and specific contributions from the carbon-fluorine bonds.

Hydrogen Bonding: The N-hydroxy-benzamidine moiety is capable of forming a rich network of hydrogen bonds. The hydroxylamine group (-N-OH) and the amidine group (-C(=NH)NH2) both contain hydrogen bond donors and acceptors. Theoretical studies on benzamides and their derivatives have shown that the N-H group is a potent hydrogen bond donor, readily interacting with oxygen or nitrogen atoms in the receptor. researchgate.netresearchgate.netnih.gov The oxygen of the hydroxyl group and the nitrogen atoms of the amidine can act as hydrogen bond acceptors. The presence of the intramolecular hydrogen bond is also a possibility, which can influence the molecule's conformation and its interaction with external partners.

Hydrophobic Interactions: The difluorinated benzene ring is the primary source of hydrophobic interactions. As observed in docking studies of DFMBA, the aromatic ring and its fluorine substituents can engage in favorable van der Waals and hydrophobic contacts with nonpolar residues in a protein's binding pocket, such as valine and leucine. nih.govnih.gov These interactions are crucial for the desolvation of the ligand from the aqueous environment and for its stable positioning within the binding site.

Table 2: Potential Interaction Network for this compound

| Interaction Type | Contributing Moiety | Potential Interacting Partners in a Protein |

| Hydrogen Bond Donor | N-H of amidine, O-H of hydroxylamine | Oxygen (e.g., from Asp, Glu, backbone C=O), Nitrogen (e.g., from His) |

| Hydrogen Bond Acceptor | N of amidine, O of hydroxylamine | N-H (e.g., from Arg, Lys, backbone N-H), O-H (e.g., from Ser, Thr, Tyr) |

| Hydrophobic Interaction | Difluorinated benzene ring | Nonpolar amino acid residues (e.g., Val, Leu, Ile, Phe) |

| C-F Interactions | 2-Fluoro and 6-Fluoro substituents | Carbonyl groups of peptide backbone, other polar groups |

This table represents a theoretical prediction based on the chemical structure of the compound and findings from related molecules. nih.govmdpi.com

Frontier Research Directions and Methodological Advances in 2,6 Difluoro N Hydroxy Benzamidine Chemistry

Development of Novel Analytical Methodologies for Isolation and Purity Assessment in Complex Reaction Mixtures

The effective isolation and stringent purity assessment of 2,6-Difluoro-N-hydroxy-benzamidine from complex reaction mixtures are paramount for its subsequent application in research and development. Given the compound's structural features, a multi-faceted analytical approach is often necessitated.

Advanced chromatographic techniques form the cornerstone of its purification. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for separating the target compound from starting materials, by-products, and other impurities. The choice of a suitable stationary phase, such as C18 or a more polar-endcapped column, and the optimization of the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid to improve peak shape, are critical for achieving high-resolution separation.

For preparative scale isolation, flash chromatography is a commonly employed technique. The selection of an appropriate solvent system is guided by preliminary analysis using Thin-Layer Chromatography (TLC).

The definitive confirmation of the structure and the assessment of purity rely on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound.

¹H NMR provides information on the number and chemical environment of the protons.

¹³C NMR helps in identifying the carbon skeleton.

¹⁹F NMR is particularly crucial for confirming the presence and environment of the fluorine atoms.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between different atoms within the molecule. nih.govturkjps.org

Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is vital for determining the exact molecular weight and elemental composition of the compound, further confirming its identity. turkjps.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for MS analysis. turkjps.org

The purity of the isolated compound is typically quantified using HPLC with a UV detector or a Diode-Array Detector (DAD), which also provides information about the spectral purity of the analyte peak.

| Analytical Technique | Purpose in the Analysis of this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of purity. |

| Flash Chromatography | Preparative scale isolation from reaction mixtures. |

| Thin-Layer Chromatography (TLC) | Preliminary analysis and optimization of chromatographic conditions. |

| ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. nih.govturkjps.org |

| 2D NMR (COSY, HSQC, HMBC) | Establishing atomic connectivity. nih.govturkjps.org |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular weight and elemental composition. turkjps.org |

Exploration of this compound in Supramolecular Chemistry and Materials Science Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the exploration of this compound. The unique structural elements of this molecule predispose it to participate in a variety of well-defined intermolecular interactions, making it a promising building block for the construction of novel supramolecular architectures and functional materials.

The N-hydroxy-benzamidine moiety is a potent hydrogen-bonding unit. The amidinium-like character and the hydroxyl group can act as both hydrogen bond donors and acceptors, leading to the formation of robust and directional hydrogen-bonded assemblies, such as dimers or extended chains.

The presence of two fluorine atoms on the benzene (B151609) ring introduces another layer of complexity and control over the supramolecular organization. Fluorine, being the most electronegative element, can participate in a range of weaker, yet significant, non-covalent interactions. These include:

C–H···F interactions: These interactions, where a carbon-bound hydrogen atom interacts with a fluorine atom, are increasingly recognized as important structure-directing forces in crystal engineering.

F···F interactions: Although often considered repulsive, short fluorine-fluorine contacts have been observed in the solid-state structures of many fluorinated organic molecules, suggesting their role in stabilizing crystal packing. nih.gov

The interplay between the strong hydrogen bonds from the N-hydroxy-benzamidine group and the weaker, more subtle interactions involving the fluorine atoms can be harnessed to design and construct complex, three-dimensional supramolecular networks with specific topologies and properties. This ability to fine-tune intermolecular interactions is of great interest in materials science for the development of:

Crystal Engineering: Designing molecular crystals with desired physical properties, such as specific packing arrangements or porosities.

Liquid Crystals: The directional interactions of this compound could favor the formation of mesophases.

Gels: The self-assembly of the molecule in suitable solvents could lead to the formation of supramolecular gels with potential applications in areas like drug delivery or tissue engineering.

The introduction of fluorine can also significantly impact the physicochemical properties of the resulting materials, such as their thermal stability, solubility, and electronic properties. researchgate.net

| Supramolecular Interaction | Potential Role in the Assembly of this compound |

| Hydrogen Bonding (N-H···O, O-H···N, etc.) | Formation of robust and directional primary structural motifs (e.g., dimers, chains). |

| C–H···F Interactions | Fine-tuning of the three-dimensional packing of molecules. |

| F···F Interactions | Contribution to the stability of the crystal lattice. nih.gov |

| C–F···π Interactions | Stabilization of specific molecular conformations and packing arrangements. |

Optimization of Synthetic Processes and Integration of Green Chemistry Principles

The development of efficient and environmentally benign synthetic routes to this compound is crucial for its sustainable production and wider application. Traditional methods for the synthesis of amidoximes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Therefore, a strong emphasis is placed on the optimization of existing protocols and the integration of green chemistry principles.

The most common route to N-hydroxy-benzamidines is the reaction of the corresponding nitrile with hydroxylamine (B1172632). nih.gov For this compound, the starting material would be 2,6-difluorobenzonitrile (B137791). sigmaaldrich.comnih.gov

Optimization of the Nitrile to Amidoxime (B1450833) Conversion:

Recent research has focused on optimizing this conversion to make it more environmentally friendly. One promising approach involves the use of water as a solvent and a base like triethylamine (B128534) at room temperature. tandfonline.comtandfonline.com This method offers several advantages over traditional approaches that use organic solvents and stronger bases, including reduced environmental impact, easier work-up procedures, and often shorter reaction times. tandfonline.comtandfonline.com The optimization of parameters such as the base concentration, temperature, and reaction time is critical to maximize the yield of the desired amidoxime and minimize the formation of by-products like the corresponding amide. tandfonline.com

Another green approach involves the use of microwave irradiation to accelerate the reaction between nitriles and hydroxylamine, often leading to significantly reduced reaction times and improved yields. nih.gov

Alternative Green Synthetic Routes:

Researchers are also exploring alternative synthetic strategies that adhere to the principles of green chemistry. A one-pot synthesis of amidoximes from carboxylic acids or amides using a combination of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂) under mild conditions has been reported. rsc.org This method avoids the need to pre-synthesize and isolate the nitrile intermediate.

Furthermore, a patent has described a green and efficient method for the synthesis of benzamidine (B55565) derivatives from benzonitriles using an ionic liquid-supported nano-metal catalyst. google.com This approach involves the formation of the benzamidoxime (B57231) as an intermediate, followed by reduction. The use of a recoverable and reusable catalyst is a key aspect of this green methodology. google.com

| Green Chemistry Approach | Description | Potential Advantages |

| Water as a solvent | Conducting the reaction of 2,6-difluorobenzonitrile with hydroxylamine in water with a base like triethylamine. tandfonline.comtandfonline.com | Reduced environmental impact, easier work-up, milder conditions. tandfonline.comtandfonline.com |

| Microwave-assisted synthesis | Utilizing microwave irradiation to accelerate the reaction. nih.gov | Shorter reaction times, potentially higher yields. nih.gov |

| One-pot synthesis from carboxylic acids/amides | Using a Ph₃P–I₂ system to directly convert the corresponding carboxylic acid or amide to the amidoxime. rsc.org | Increased efficiency, reduced number of synthetic steps. rsc.org |

| Ionic liquid-supported catalysis | Employing a recoverable and reusable catalyst for the synthesis. google.com | Catalyst recyclability, reduced waste. google.com |

Future Perspectives in the Academic Research Landscape of N-Hydroxybenzamidine Chemistry

The unique combination of a difluorinated aromatic system and a versatile N-hydroxy-benzamidine functional group positions this compound as a molecule with considerable potential for future academic research. Several exciting avenues of investigation can be envisioned.

Medicinal Chemistry:

Prodrug Strategies: N-hydroxy-benzamidines are often explored as prodrugs of the corresponding amidines. nih.gov Amidines are known to exhibit a wide range of biological activities but can suffer from poor bioavailability due to their basicity. The N-hydroxy group can mask the amidine functionality, improving its pharmacokinetic profile, and can be metabolized in vivo to release the active amidine. nih.gov Future research could focus on evaluating this compound as a prodrug for novel therapeutic agents.

Enzyme Inhibition: The benzamidine moiety is a well-known pharmacophore that can interact with the active sites of various enzymes, particularly serine proteases. The fluorine atoms can enhance binding affinity through favorable intermolecular interactions and can also modulate the electronic properties and metabolic stability of the molecule. nih.gov Investigating the inhibitory potential of this compound against a range of enzymes could lead to the discovery of new drug candidates.

Materials Science:

Functional Materials: The self-assembly properties of this compound, driven by both strong hydrogen bonding and weaker fluorine-based interactions, could be exploited to create novel functional materials. Research could focus on the design of supramolecular polymers, porous materials for gas storage or separation, and stimuli-responsive materials where the self-assembly process can be controlled by external triggers.

Metal-Organic Frameworks (MOFs): The N-hydroxy-benzamidine group can act as a ligand for metal ions, opening up the possibility of using this compound as a building block for the synthesis of novel MOFs. The fluorine atoms could line the pores of the MOF, tuning its properties for specific applications such as catalysis or sensing.

Synthetic Methodology:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral N-hydroxy-benzamidines would be a significant advancement, enabling the exploration of their stereoselective interactions with biological targets.

Biocatalysis: The use of enzymes, such as nitrile hydratases or amidases, for the synthesis of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov

Q & A

Q. How can researchers optimize purification methods for this compound to achieve >95% purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.